molecular formula C10H8F2N2 B11902811 7,8-Difluoro-2-methylquinolin-4-amine CAS No. 288151-48-4

7,8-Difluoro-2-methylquinolin-4-amine

Cat. No.: B11902811
CAS No.: 288151-48-4
M. Wt: 194.18 g/mol
InChI Key: VESJYMMWDCZYNZ-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methylquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives .

Scientific Research Applications

7,8-Difluoro-2-methylquinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA synthesis, protein function, and cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinolin-4-amine
  • 8-Fluoro-2-methylquinolin-4-amine
  • 6,8-Difluoroquinoline

Comparison: Compared to its analogs, 7,8-Difluoro-2-methylquinolin-4-amine exhibits unique properties due to the presence of two fluorine atoms at specific positions on the quinoline ring. This dual fluorination enhances its biological activity and chemical stability, making it a more potent and versatile compound for various applications .

Properties

IUPAC Name

7,8-difluoro-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESJYMMWDCZYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628020
Record name 7,8-Difluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-48-4
Record name 7,8-Difluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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